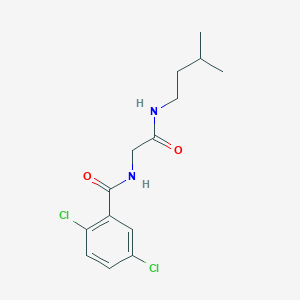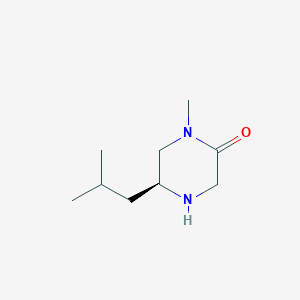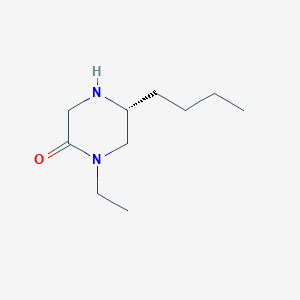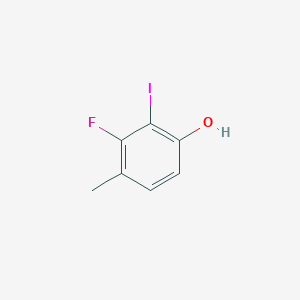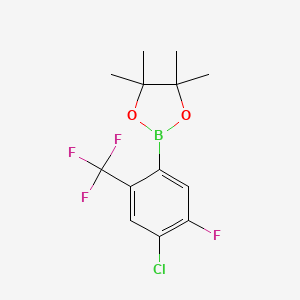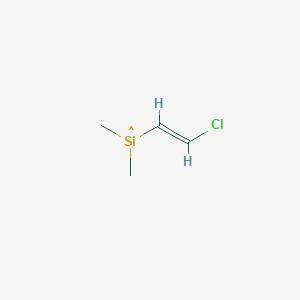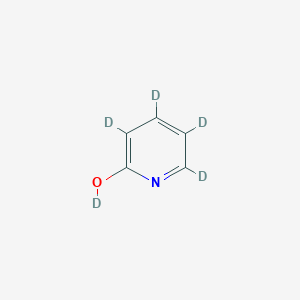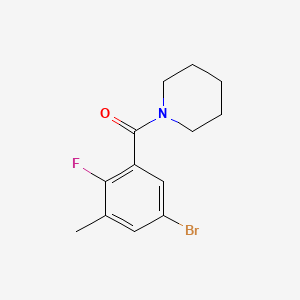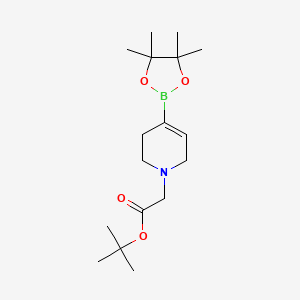
Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydropyridin-1(2H)-YL)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydropyridin-1(2H)-YL)acetate is a complex organic compound that features a tert-butyl ester group and a boronate ester group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
The synthesis of tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydropyridin-1(2H)-YL)acetate typically involves multi-step organic reactions. One common method includes the formation of the boronate ester through the reaction of a dihydropyridine derivative with bis(pinacolato)diboron under catalytic conditions. The tert-butyl ester group is then introduced via esterification reactions using tert-butyl alcohol and an acid catalyst .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The dihydropyridine ring can be reduced to form piperidine derivatives.
Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common reagents for these reactions include palladium catalysts for cross-coupling, hydrogen gas for reductions, and oxidizing agents like hydrogen peroxide for oxidation. Major products from these reactions include boronic acids, piperidine derivatives, and biaryl compounds .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydropyridin-1(2H)-YL)acetate is used in various scientific research fields:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: The compound is used in the production of fine chemicals and advanced materials
Wirkmechanismus
The mechanism of action of this compound largely depends on its application. In cross-coupling reactions, the boronate ester group acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalyst. This process involves the formation of a palladium complex, transmetalation, and reductive elimination steps .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other boronate esters and tert-butyl esters. For example:
Phenylboronic acid pinacol ester: Similar in structure but lacks the dihydropyridine ring.
Tert-butyl acetate: Contains the tert-butyl ester group but lacks the boronate ester and dihydropyridine ring.
The uniqueness of tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydropyridin-1(2H)-YL)acetate lies in its combination of functional groups, which allows for diverse reactivity and applications in synthesis .
Eigenschaften
Molekularformel |
C17H30BNO4 |
|---|---|
Molekulargewicht |
323.2 g/mol |
IUPAC-Name |
tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]acetate |
InChI |
InChI=1S/C17H30BNO4/c1-15(2,3)21-14(20)12-19-10-8-13(9-11-19)18-22-16(4,5)17(6,7)23-18/h8H,9-12H2,1-7H3 |
InChI-Schlüssel |
OSPISUGCTUFARI-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)CC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


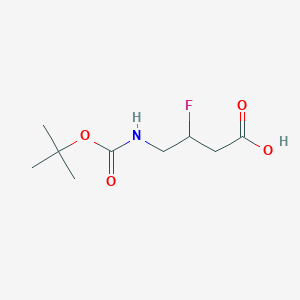
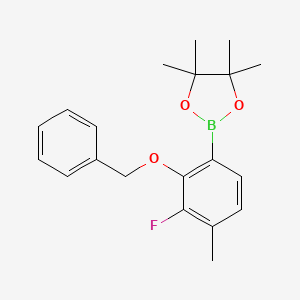
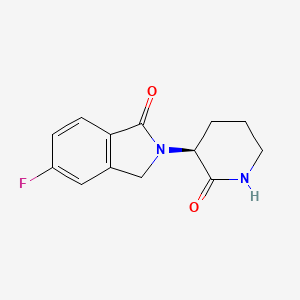
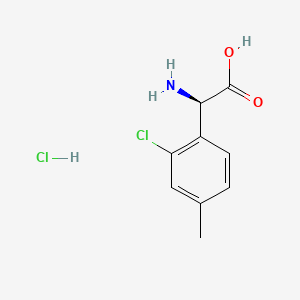
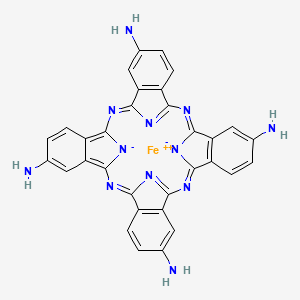
![(3AR,7AS)-1-Methyl-3-(pyridin-3-YL)hexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14032711.png)
